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Compound of Interest

Compound Name: 5-Bromopyrimidine-4-carbonitrile

Cat. No.: B037936 Get Quote

In-depth Technical Guide to 5-Bromopyrimidine-
4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-Bromopyrimidine-4-
carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science.

This document details its chemical identity, physicochemical properties, and provides insights

into its synthesis and applications, particularly in the development of targeted kinase inhibitors.

Experimental protocols and data are presented to support researchers in the effective

utilization of this compound.

Chemical Identification and Properties
5-Bromopyrimidine-4-carbonitrile is a substituted pyrimidine ring possessing both a bromine

atom and a nitrile group, which serve as versatile synthetic handles for further molecular

elaboration.

Table 1: Chemical Identifiers for 5-Bromopyrimidine-4-carbonitrile
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Identifier Value

CAS Number 114969-66-3[1]

Molecular Formula C₅H₂BrN₃[1]

IUPAC Name 5-bromopyrimidine-4-carbonitrile

Synonyms
5-Bromo-4-cyanopyrimidine, 4-Cyano-5-

bromopyrimidine[1]

InChI Key NVDDWOVFQZUEGS-UHFFFAOYSA-N

Table 2: Physicochemical and Spectral Data for 5-Bromopyrimidine-4-carbonitrile

Property Value

Molecular Weight 184.00 g/mol [1]

Appearance White to off-white crystalline solid

Density (Predicted) 1.86 ± 0.1 g/cm³[1]

Boiling Point (Predicted) 328.6 ± 27.0 °C[1]

Flash Point (Predicted) 152.5 ± 23.7 °C[1]

Refractive Index (Predicted) 1.618[1]

¹H NMR
No experimental data available in the searched

literature.

¹³C NMR
No experimental data available in the searched

literature.

Synthesis and Derivatization
The bifunctional nature of 5-Bromopyrimidine-4-carbonitrile, with a bromine atom at the 5-

position and a carbonitrile group at the 4-position, makes it a valuable intermediate for creating

diverse molecular libraries. The bromine atom is amenable to palladium-catalyzed cross-

coupling reactions, while the nitrile group can be further functionalized.
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Conceptual Synthesis Pathway
While a specific, detailed experimental protocol for the direct synthesis of 5-Bromopyrimidine-
4-carbonitrile is not readily available in the searched literature, a plausible synthetic route can

be conceptualized based on established pyrimidine chemistry. A common strategy involves the

construction of the pyrimidine ring from acyclic precursors followed by functional group

interconversions.

Conceptual Synthesis of 5-Bromopyrimidine-4-carbonitrile

Starting Materials
(e.g., Malononitrile derivatives,

Formamide)

Ring Cyclization

Condensation

Intermediate Pyrimidine

Bromination

e.g., NBS, Br₂

Cyanation / Nitrile Formation

e.g., CuCN

5-Bromopyrimidine-4-carbonitrile
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Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 5-Bromopyrimidine-4-carbonitrile.

Derivatization Reactions
5-Bromopyrimidine-4-carbonitrile is a versatile scaffold for the synthesis of more complex

molecules, particularly kinase inhibitors. The bromine atom can be substituted through various

cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced.

Derivatization of 5-Bromopyrimidine-4-carbonitrile
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Caption: Key derivatization reactions of 5-Bromopyrimidine-4-carbonitrile.

Applications in Drug Discovery: Kinase Inhibition
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its

structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding

site of kinases. Pyrimidine-5-carbonitrile derivatives, in particular, have been investigated as

inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor

Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.

Targeting the EGFR Signaling Pathway
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The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and

survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for

therapeutic intervention. Derivatives of pyrimidine-5-carbonitrile have been designed as ATP-

mimicking tyrosine kinase inhibitors of EGFR.

Simplified EGFR Signaling Pathway and Inhibition
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Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.

Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth,

proliferation, and survival. Its dysregulation is frequently observed in various cancers. Novel

morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR

inhibitors.[2]

Simplified PI3K/AKT/mTOR Pathway and Inhibition
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Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological

activity of kinase inhibitors derived from 5-Bromopyrimidine-4-carbonitrile.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC₅₀) of a compound against a target kinase.

Table 3: Protocol for In Vitro Kinase Inhibition Assay
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Step Procedure

1. Reagent Preparation

Prepare serial dilutions of the test compound

(derived from 5-Bromopyrimidine-4-carbonitrile)

in DMSO. Dilute the target kinase, its specific

substrate, and ATP to optimal concentrations in

the appropriate assay buffer.

2. Assay Reaction

In a microplate, combine the kinase buffer, test

compound dilutions, and a solution containing

the kinase and its substrate.

3. Initiation

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature

(e.g., 30°C) for a specified time.

4. Detection

Terminate the reaction and quantify the kinase

activity. This can be done using various

methods, such as measuring the amount of

phosphorylated substrate or the amount of ADP

produced (e.g., using ADP-Glo™ assay).

5. Data Analysis

Calculate the percentage of kinase inhibition for

each compound concentration relative to a

vehicle control (DMSO). Determine the IC₅₀

value by fitting the data to a dose-response

curve.

Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of a test compound on

the viability of cancer cell lines.

Table 4: Protocol for MTT Cell Viability Assay
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Step Procedure

1. Cell Seeding

Seed cancer cells in a 96-well plate at a

predetermined density and allow them to adhere

overnight.

2. Compound Treatment

Treat the cells with serial dilutions of the test

compound and incubate for a specified period

(e.g., 48-72 hours). Include a vehicle control

(DMSO).

3. MTT Addition

Add MTT solution to each well and incubate for

2-4 hours. Viable cells will reduce the yellow

MTT to purple formazan crystals.

4. Solubilization

Remove the medium and add a solubilizing

agent (e.g., DMSO) to dissolve the formazan

crystals.

5. Absorbance Measurement

Measure the absorbance at a specific

wavelength (e.g., 570 nm) using a microplate

reader. The absorbance is proportional to the

number of viable cells.

6. Data Analysis

Calculate the percentage of cell viability for each

compound concentration relative to the vehicle

control. Determine the concentration that inhibits

50% of cell growth (GI₅₀ or IC₅₀).

Conclusion
5-Bromopyrimidine-4-carbonitrile is a valuable and versatile building block for the synthesis

of novel compounds with significant potential in drug discovery, particularly in the development

of kinase inhibitors for oncology. Its strategic functionalization allows for the creation of potent

and selective inhibitors of key signaling pathways such as the EGFR and PI3K/AKT/mTOR

pathways. This guide provides essential information and standardized protocols to facilitate

further research and development in this promising area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b037936?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Known-EGFR-inhibitors-approved-or-in-advanced-phase-of-drug-development-for-NSCLC_fig1_368334380
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880895/
https://www.benchchem.com/product/b037936#5-bromopyrimidine-4-carbonitrile-cas-number-and-identification
https://www.benchchem.com/product/b037936#5-bromopyrimidine-4-carbonitrile-cas-number-and-identification
https://www.benchchem.com/product/b037936#5-bromopyrimidine-4-carbonitrile-cas-number-and-identification
https://www.benchchem.com/product/b037936#5-bromopyrimidine-4-carbonitrile-cas-number-and-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b037936?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

